3-(3,5-Dichlorophenyl)pyrrolidine
Description
3-(3,5-Dichlorophenyl)pyrrolidine is a heterocyclic compound comprising a pyrrolidine ring (a five-membered amine) substituted at the 3-position with a 3,5-dichlorophenyl group. The phenyl ring features chlorine atoms at the 3- and 5-positions relative to the attachment point on the pyrrolidine (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like furin, where substitution patterns significantly influence potency . Analytical standards and derivatives of this compound are commercially available (e.g., SS-2945, QV-9236) with purities ≥95% .
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
XXXYTJWRFBDEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns on the Phenyl Ring
The positions of chlorine atoms on the phenyl ring critically affect biological activity. Evidence from pyridine-based inhibitors indicates that 3,5-dichloro substitution enhances bioactivity compared to other configurations (e.g., 2,4- or 3,4-dichloro) . For pyrrolidine derivatives, this trend is hypothesized to hold due to similar steric and electronic interactions. For example:
- 3-(3,5-Dichlorophenyl)pyrrolidine : The 3,5-dichloro substitution likely optimizes binding to hydrophobic pockets in enzyme active sites.
- 3-(2,3-Dichlorophenyl)pyrrolidine (QV-1510): The ortho-substituted chlorines may induce steric hindrance, reducing target affinity .
- 3-(3,4-Dichlorophenyl)pyrrolidine (QV-9236): Adjacent chlorines at 3 and 4 positions could disrupt planarity, altering binding kinetics .
Position of Pyrrolidine Attachment
The attachment site of the pyrrolidine to the phenyl ring also modulates properties:
Salt Forms and Physicochemical Properties
Hydrochloride salts (e.g., QV-1510, QV-9236) improve solubility for in vitro assays, whereas free bases (e.g., SS-2945) are more lipophilic, influencing membrane permeability .
Research Implications
- Bioactivity : The 3,5-dichloro configuration is associated with higher potency in enzyme inhibition, as seen in pyridine-based systems . This suggests this compound may outperform analogs in furin or protease inhibition assays.
- Synthetic Accessibility : Commercial availability of analogs (e.g., SS-2945, QV-9236) facilitates structure-activity relationship (SAR) studies .
- Pharmacokinetics: Hydrochloride salts enhance aqueous solubility, critical for intravenous administration, while free bases may favor blood-brain barrier penetration .
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